molecular formula C15H14FN3O5S B3637184 N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Cat. No.: B3637184
M. Wt: 367.4 g/mol
InChI Key: FXCZYEASYBCFHA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a synthetic organic compound characterized by the presence of fluorine, sulfonyl, and nitro functional groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common method includes:

    Nitration: Starting with 3-fluoroaniline, the compound undergoes nitration to introduce the nitro group at the 3-position.

    Sulfonylation: The nitro-substituted aniline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl derivative.

    Amidation: Finally, the sulfonylated nitroaniline is coupled with glycine or its derivatives under amide bond-forming conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation steps to ensure better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

    Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron in acidic conditions.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon, hydrogen gas.

    Nucleophilic Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products:

    Aminated Derivatives: Reduction of the nitro group yields the corresponding amine.

    Substituted Derivatives: Nucleophilic substitution can introduce various functional groups at the fluorine position.

Chemistry:

    Building Block: Used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in anti-inflammatory and anticancer agents.

    Biological Probes: Used in the development of probes for studying enzyme activity and protein interactions.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the nitro and sulfonyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
  • N-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Comparison:

  • Fluorine vs. Chlorine/Bromine: The presence of fluorine in N-(3-fluorophenyl)-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can significantly alter its electronic properties and reactivity compared to its chloro and bromo analogs.
  • Reactivity: Fluorine’s high electronegativity and small size can lead to different reactivity patterns, particularly in nucleophilic substitution reactions.
  • Biological Activity: The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles compared to its halogenated counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O5S/c1-25(23,24)18(13-6-3-7-14(9-13)19(21)22)10-15(20)17-12-5-2-4-11(16)8-12/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCZYEASYBCFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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